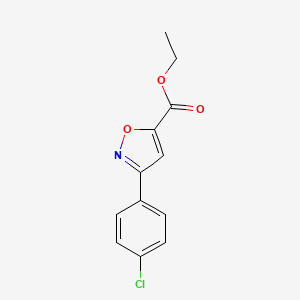

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

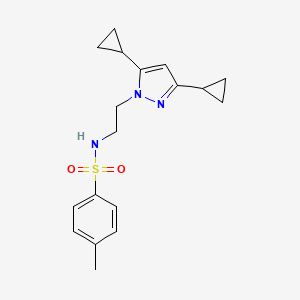

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is a type of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

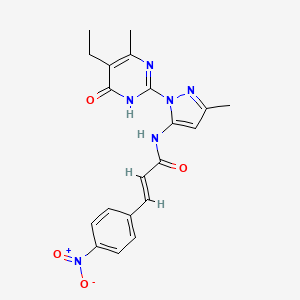

The synthesis of isoxazoles, including Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, can be achieved through various methods . One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

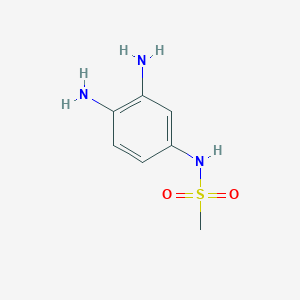

The molecular structure of Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate consists of a isoxazole ring attached to a phenyl ring and an ethyl ester group . The isoxazole ring is a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a solid compound . It has a molecular weight of 251.67 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Interest and Myolytic Activity

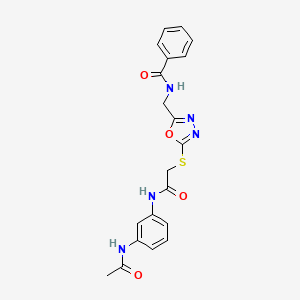

Ethyl esters of isoxazol-4-carboxylic acids, including variants substituted with 4-pyridyl and o-chlorophenyl groups such as ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, have been explored for their pharmaceutical potential. Pharmacological screening indicates that some of these compounds exhibit myolytic (muscle relaxant) activity (Arena et al., 1975).

Synthesis Techniques and Biomimetic Applications

Studies have been conducted on the efficient synthesis of related compounds, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. These synthesis techniques are suitable for chiral sulfide and large-scale applications, highlighting the importance of these compounds in biomimetic synthesis, particularly in the context of synthesizing α-cyclopiazonic acid (Moorthie et al., 2007).

Anti-HSV-1 and Cytotoxic Activities

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate derivatives have been studied for their anti-Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. These studies are crucial in exploring new therapeutic avenues, particularly in antiviral and anticancer domains (Dawood et al., 2011).

Structural Analysis and Antimicrobial Properties

The synthesis and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, have been characterized, including X-ray diffraction studies. These compounds have been evaluated for their potential antimicrobial activities, making them significant in the field of pharmacology (Achutha et al., 2017).

Anticancer Potential

Novel pyrazole derivatives, synthesized from ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, have shown promising results in in vitro antimicrobial and anticancer activity tests. Some of these compounds exhibited higher anticancer activity than known reference drugs, highlighting their potential in cancer therapy (Hafez et al., 2016).

Photochemical and Photophysical Properties

Research has also been conducted on the photochemical reactions and photophysical properties of compounds synthesized from ethyl isoxazole-5-carboxylates. Such studies are essential for understanding the potential applications of these compounds in photochemistry and materials science (Amati et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJZECLYUKCVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)